molecular formula C23H30N4O2 B2706546 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide CAS No. 899956-93-5

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide

Cat. No.: B2706546
CAS No.: 899956-93-5
M. Wt: 394.519
InChI Key: IARCDNJWUSTONF-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS: 899956-85-5) is an ethanediamide derivative with a molecular formula of C23H30N4O2 and a molecular weight of 394.5099 g/mol . Its structure includes:

  • A central ethyl group substituted with a 4-(dimethylamino)phenyl moiety and a pyrrolidin-1-yl ring.
  • An ethanediamide backbone linked to a 2-methylphenyl group.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-8-4-5-9-20(17)25-23(29)22(28)24-16-21(27-14-6-7-15-27)18-10-12-19(13-11-18)26(2)3/h4-5,8-13,21H,6-7,14-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARCDNJWUSTONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the intermediate: The initial step could involve the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Oxalamide formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final oxalamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

Target Compound vs. N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]oxalamide
  • Aryl Group: Dimethylamino (Target): Enhances electron density, increasing polarity. Trifluoromethyl (Analog): Strong electron-withdrawing effect, boosting lipophilicity .
  • Amine Group :
    • Pyrrolidinyl (Target) : 5-membered ring with shorter bond lengths.
    • Piperidinyl (Analog) : 6-membered ring, offering greater flexibility .
  • Molecular Weight :
    • Target: 394.5 g/mol vs. Analog: 496.5 g/mol (due to trifluoromethyl and indole groups) .
Target Compound vs. N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
  • Substituent Position :
    • 2-Methylphenyl (Target) : Ortho-substitution introduces steric constraints.
    • 4-Fluorobenzyl (Analog) : Para-substitution allows planar alignment with reduced steric effects .
  • Molecular Weight :
    • Target: 394.5 g/mol vs. Analog: 412.5 g/mol (due to fluorine and benzyl group) .

Heterocyclic Amine Modifications

For example, piperidinyl-containing analogs may exhibit enhanced interaction with deeper hydrophobic pockets in enzyme targets .

Electronic Effects of Substituents

  • Electron-Donating Groups (e.g., Dimethylamino): Improve aqueous solubility but may reduce membrane permeability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide C23H30N4O2 394.51 4-(Dimethylamino)phenyl, Pyrrolidinyl, 2-Methylphenyl
N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]oxalamide C25H27F3N4O2 496.50 Trifluoromethylphenyl, Piperidinyl, 1-Methylindolyl
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide C23H29FN4O2 412.50 4-Fluorobenzyl, Pyrrolidinyl, 4-(Dimethylamino)phenyl

Implications of Structural Differences

  • Ortho vs. Para Substitution : Ortho-methyl groups (Target) may limit rotational freedom, affecting binding to flat enzyme active sites. Para-substituted analogs (e.g., 4-fluorophenyl) avoid this issue .
  • Ring Size : Piperidinyl-containing analogs (6-membered) may exhibit broader bioactivity profiles due to enhanced flexibility, whereas pyrrolidinyl groups (5-membered) favor compact binding .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide is a complex organic compound with potential biological activity. Its structure incorporates a dimethylamino group, a pyrrolidine ring, and an ethanediamide backbone, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H26N4O(Molecular Weight 302.43 g mol)\text{C}_{18}\text{H}_{26}\text{N}_{4}\text{O}\quad (\text{Molecular Weight }302.43\text{ g mol})

Key Features:

  • Dimethylamino Group: This group may enhance lipophilicity and facilitate interaction with biological membranes.
  • Pyrrolidine Ring: Known for its role in various pharmacological activities, it may influence receptor binding.
  • Ethanediamide Backbone: This structure can participate in hydrogen bonding and molecular interactions.

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems, particularly those involving serotonin (5HT) and norepinephrine transporters.

Potential Mechanisms:

  • Receptor Modulation: The dimethylamino group could interact with neurotransmitter receptors, enhancing or inhibiting their activity.
  • Transporter Interaction: Similar compounds have shown affinity for monoamine transporters, suggesting this compound might also affect serotonin and norepinephrine reuptake.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant effects on neurotransmitter transporters. For instance, studies involving analogs of the compound indicate potential inhibition of serotonin reuptake, which is crucial for developing antidepressants.

StudyCompound TestedEffect on 5HT TransportReference
1APP+Inhibition observed
2MPP+High-affinity uptake

Case Studies

  • Case Study: Antidepressant Activity
    • A related compound was tested in a rodent model for its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors, attributed to enhanced serotonergic signaling.
    • Outcome: Suggests potential for this compound as a candidate for depression treatment.
  • Case Study: Analgesic Properties
    • Another study explored the analgesic effects of structurally similar compounds in inflammatory pain models. The results demonstrated a dose-dependent reduction in pain responses.
    • Outcome: Indicates the possibility of developing this compound as an analgesic agent.

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